An In-depth Technical Guide on the Basic Properties of 6-Fluorobenzo[c]isoxazole-3-carbonitrile
An In-depth Technical Guide on the Basic Properties of 6-Fluorobenzo[c]isoxazole-3-carbonitrile
Disclaimer: The information provided in this technical guide pertains to 6-Fluorobenzo[c]isoxazole-3-carbonitrile (CAS No. 23073-23-6) . It is highly probable that the initial query for "5-Fluorobenzo[c]isoxazole-3-carbonitrile" contained a typographical error, as the 6-fluoro isomer is the documented compound in available chemical literature. This guide has been compiled for researchers, scientists, and drug development professionals.
Core Compound Properties
6-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound belonging to the benzisoxazole class. The incorporation of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzisoxazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1]
Table 1: Physicochemical Properties of 6-Fluorobenzo[c]isoxazole-3-carbonitrile and Related Analogs
| Property | 6-Fluorobenzo[c]isoxazole-3-carbonitrile | Notes |
| CAS Number | 23073-23-6 | |
| Molecular Formula | C₈H₃FN₂O | |
| Molecular Weight | 162.12 g/mol | |
| Melting Point | Data not available | Data for related benzisoxazole derivatives vary widely based on substitution. |
| Boiling Point | Data not available | Typically high due to the aromatic and polar nature of the molecule. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3][4] |
| Appearance | Likely a solid at room temperature | Based on the general properties of similar aromatic heterocycles. |
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns influenced by the fluorine substitution. |
| ¹³C NMR | Aromatic carbons between 110-160 ppm. The carbonitrile carbon would appear downfield. The C-F coupling would be observable. |
| IR Spectroscopy | Characteristic peaks for C≡N (nitrile) stretching around 2230 cm⁻¹, C=N stretching of the isoxazole ring, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (162.12 m/z). |
Synthesis and Experimental Protocols
The synthesis of 3-substituted benzisoxazoles can be approached through various synthetic routes. A common method involves the cyclization of an appropriate precursor. While a specific detailed protocol for 6-Fluorobenzo[c]isoxazole-3-carbonitrile is not available, a general synthetic approach is outlined below, based on established methods for analogous compounds.[6][7]
General Synthetic Workflow
The synthesis of substituted isoxazoles often proceeds via a 1,3-dipolar cycloaddition reaction or through the condensation of a hydroxylamine derivative with a suitable carbonyl compound.[4][7]
Caption: General workflow for the synthesis of isoxazole derivatives.
Representative Experimental Protocol (Hypothetical)
This protocol is a generalized representation and would require optimization for the specific synthesis of 6-Fluorobenzo[c]isoxazole-3-carbonitrile.
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Step 1: Formation of an Oxime Intermediate. A substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent system (e.g., ethanol/water).[6] The reaction mixture is typically stirred at room temperature and then refluxed to drive the reaction to completion.
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Step 2: Cyclization to the Benzisoxazole Ring. The resulting oxime can then undergo cyclization. This can be achieved through various methods, including treatment with a dehydrating agent or a suitable catalyst.
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Step 3: Introduction of the Carbonitrile Group. If not already present in the starting material, the carbonitrile group can be introduced at the 3-position of the benzisoxazole ring. This may involve a multi-step process, potentially via a Sandmeyer-type reaction on an amino-substituted precursor.
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Step 4: Purification. The crude product is purified using standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.
Biological Activity and Drug Development Potential
The benzisoxazole scaffold is a key component in several clinically used drugs, exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][8]
Potential Signaling Pathway Interactions
While no specific signaling pathways have been elucidated for 6-Fluorobenzo[c]isoxazole-3-carbonitrile, isoxazole derivatives have been investigated for their potential to modulate various biological targets.[3][5][9]
Caption: Logical relationship of fluorination effects on drug properties.
Areas of Research Interest
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Anticancer Activity: Many isoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[5][9]
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Antimicrobial Activity: The isoxazole scaffold has been explored for the development of new antibacterial and antifungal agents.[3]
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Antioxidant Properties: Some isoxazole compounds have demonstrated antioxidant activity in various assays.[3]
Safety and Handling
A specific safety data sheet (SDS) for 6-Fluorobenzo[c]isoxazole-3-carbonitrile is not publicly available. However, based on the general hazards of related chemical structures, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This technical guide provides a summary of the available information on 6-Fluorobenzo[c]isoxazole-3-carbonitrile. Further experimental investigation is required to fully characterize its physicochemical properties and biological activities.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]



